REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[N:11]([CH3:21])[CH:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:21][N:11]1[CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:14]=[C:10]1[NH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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0.227 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)O
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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ClC=1N(C=C(N1)C1=CC=CC=C1)C
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Name
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|
Quantity
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0.395 g
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Type
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reactant
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Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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2-BuOH
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Quantity
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2.5 mL
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Type
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solvent
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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partitioned between 50 mL pH7 buffer
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with DCM (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organics were dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The resulting brown oil was purified by silica gel chromatography (0-100% 90/10 DCM/MeOH in DCM)
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Name
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|
Type
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product
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Smiles
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CN1C(=NC(=C1)C1=CC=CC=C1)NC1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |